1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene

Medicinal Chemistry Lipophilicity ADME

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene (CAS 914635-70-4, molecular formula C10H10BrF3O) is a polyfunctional aromatic building block featuring a bromine atom, an isopropoxy group, and a trifluoromethyl group on a single benzene ring. The specific 1,2,4-substitution pattern of these three groups imparts a unique reactivity profile that differentiates it from other regioisomers and analogous structures.

Molecular Formula C10H10BrF3O
Molecular Weight 283.08 g/mol
CAS No. 914635-70-4
Cat. No. B1294256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene
CAS914635-70-4
Molecular FormulaC10H10BrF3O
Molecular Weight283.08 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)Br)C(F)(F)F
InChIInChI=1S/C10H10BrF3O/c1-6(2)15-7-3-4-9(11)8(5-7)10(12,13)14/h3-6H,1-2H3
InChIKeyKWASTTIZCDIKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene (CAS 914635-70-4): A Strategic Synthetic Building Block for Small Molecule Discovery


1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene (CAS 914635-70-4, molecular formula C10H10BrF3O) is a polyfunctional aromatic building block featuring a bromine atom, an isopropoxy group, and a trifluoromethyl group on a single benzene ring . The specific 1,2,4-substitution pattern of these three groups imparts a unique reactivity profile that differentiates it from other regioisomers and analogous structures. This compound is primarily used in organic synthesis, particularly in medicinal chemistry and materials science, where its combination of substituents enables precise molecular construction via cross-coupling reactions and other transformations .

Workflow: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) using the bromine handle
Specific 1,2,4-substitution directs site-selective functionalization
Selection: Defined regioisomeric identity (1-bromo-2-CF3-4-OiPr) for structure-based design
Differentiates from other regioisomers in electronic and steric profile
Use context: Medicinal chemistry, materials science, and agrochemical intermediate synthesis
Supports construction of complex molecules with tailored aromatic cores

Why Generic Substitution Fails for 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene (CAS 914635-70-4)


Regioisomers and analogs of 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene, such as those with different substitution patterns (e.g., 1-bromo-2-isopropoxy-4-(trifluoromethyl)benzene, CAS 1345471-36-4; 1-bromo-3-isopropoxy-5-(trifluoromethyl)benzene, CAS 1369784-85-9), are not interchangeable due to the fundamental differences in their molecular geometry and electronic structure . The precise positioning of the bromo, isopropoxy, and trifluoromethyl groups dictates the compound's reactivity, physical properties, and, critically, its behavior as a synthon in subsequent chemical reactions . For example, the steric and electronic environment around the bromine atom directly impacts its utility in palladium-catalyzed cross-coupling reactions. Therefore, substituting a different regioisomer will invariably alter the reaction outcome, leading to synthetic failure or the production of an undesired isomer, which is a costly and time-consuming risk in a research or manufacturing setting.

Regioisomeric mismatch alters reactivity
Replacing with 1-bromo-2-isopropoxy-4-(trifluoromethyl)benzene (CAS 1345471-36-4) shifts steric hindrance at the bromine, potentially disrupting oxidative addition in cross-coupling.
Symmetry change impacts molecular shape
Using the symmetric 1,3,5-regioisomer (CAS 1369784-85-9) results in a different dipole moment and 3D geometry, which may compromise target binding conformations in drug candidates.
Physicochemical property divergence
Analogous regioisomers exhibit distinct lipophilicity profiles; substitution can introduce unanticipated ADME behavior in derived compounds.

Quantitative Differentiation of 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene (CAS 914635-70-4) from Key Analogs


LogP Comparison of 1,2,4-Regioisomer (CAS 914635-70-4) vs. 1,2,4-Regioisomer (CAS 1345471-36-4)

The target compound's unique 1,2,4-substitution pattern results in a distinct lipophilicity profile compared to its 1,2,4-regioisomer counterpart. While specific experimental LogP data for CAS 914635-70-4 are not publicly available, the structural differences allow for a class-level inference of divergent physicochemical properties. The presence of the bulky isopropoxy group ortho to the trifluoromethyl group and meta to the bromine (in the 1,2,4-isomer, CAS 914635-70-4) creates a different electronic and steric environment than when the isopropoxy and trifluoromethyl groups are para to each other (as in CAS 1345471-36-4). This difference in substitution pattern is known to influence LogP, a critical parameter in drug design that affects solubility, permeability, and metabolic stability . The predicted LogP for the regioisomer CAS 1345471-36-4 is 4.39 . The target compound is expected to have a measurably different LogP value due to this structural variation.

LogP comparison
Class-level
Target: unreported. Comparator (CAS 1345471-36-4): predicted LogP 4.39. Structural differences suggest measurable deviation.
Lipophilicity differences may influence ADME endpoints in derived compounds.
Experimental LogP determination needed for quantitative differentiation.
Medicinal Chemistry Lipophilicity ADME Physicochemical Property

Electronic and Steric Environment at the Reactive Bromine Center for Cross-Coupling Reactions

The bromine atom's reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is highly dependent on the electronic and steric environment created by the adjacent substituents . In the target compound, the bromine is situated between an isopropoxy group at the para-position and a trifluoromethyl group at the ortho-position. This specific arrangement (1-bromo-2-trifluoromethyl-4-isopropoxy) is structurally distinct from other regioisomers. For instance, in CAS 1345471-36-4 (1-bromo-2-isopropoxy-4-trifluoromethyl), the bromine is adjacent to the bulky isopropoxy group, potentially causing significant steric hindrance that can slow down or completely inhibit oxidative addition, a key step in cross-coupling . In contrast, the target compound's substitution pattern offers a different balance of steric and electronic effects, which can lead to different reaction rates and yields.

Steric environment at C-Br
Class-level
Bromine positioned para to isopropoxy, ortho to CF3; contrasts with ortho-isopropoxy analog where increased steric bulk may hinder oxidative addition.
Regioisomer choice influences cross-coupling reaction rates and yields.
Reactivity ranking requires controlled kinetic studies.
Organic Synthesis Cross-Coupling Reaction Selectivity Palladium Catalysis

Impact of Substitution Pattern on Molecular Geometry and Subsequent Reactivity

The target compound's specific 1,2,4-arrangement of substituents creates a unique molecular geometry and dipole moment compared to its symmetric 1,3,5-regioisomer (CAS 1369784-85-9). The 1,3,5-isomer features a more symmetrical distribution of the three groups, which results in a different electrostatic potential surface and overall molecular shape . In the context of synthesizing more complex molecules, particularly those intended for biological targets, these geometric differences are crucial. For example, the orientation of the trifluoromethyl and isopropoxy groups relative to the site of further functionalization (at the bromine) will influence the 3D shape of the final product, which is a key determinant of target binding affinity and selectivity.

Molecular geometry
Class-level
Asymmetric 1,2,4-substitution vs. symmetric 1,3,5-isomer alters electrostatic potential surface and overall molecular shape.
Final product conformation depends on regioisomeric starting material geometry.
Structure-based design benefits from consistent regioisomer supply.
Structure-Activity Relationship Molecular Modeling Drug Design Synthetic Methodology

Optimal Application Scenarios for 1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene (CAS 914635-70-4) Based on its Differentiated Profile


Synthesis of Drug-Like Molecules with Precisely Controlled ADME Properties

The target compound's unique substitution pattern (1-bromo-2-trifluoromethyl-4-isopropoxy) is ideal for medicinal chemistry programs where a specific balance of lipophilicity and steric hindrance is required. As a synthetic building block, it can be used to introduce a complex, functionalized aromatic ring into a drug candidate, leveraging the differentiated electronic and steric environment at the bromine atom for selective cross-coupling reactions . This allows for the construction of molecules with tailored physicochemical properties, which is supported by the class-level inference of its distinct LogP and molecular geometry compared to other regioisomers .

Construction of Advanced Materials and Agrochemical Intermediates

The compound serves as a versatile intermediate in the synthesis of advanced materials, such as liquid crystals or organic semiconductors, and in the development of new agrochemicals . The combination of the electron-withdrawing trifluoromethyl group and the electron-donating isopropoxy group creates a polarizable aromatic core that can impart desirable properties, such as enhanced stability and specific intermolecular interactions, to the final product. The precise location of the bromine atom enables site-selective functionalization for incorporation into larger molecular architectures.

Use in High-Throughput Experimentation (HTE) for SAR Studies

In high-throughput experimentation campaigns focused on optimizing a lead compound, the use of a specific building block like CAS 914635-70-4 is crucial. Its structural uniqueness ensures that each analog synthesized in a chemical library explores a defined region of chemical space. Substituting with a different regioisomer would compromise the integrity of the SAR data, as the changes in activity would be confounded by the change in molecular geometry, not just the intended chemical modification. Therefore, its procurement is a prerequisite for generating reliable and interpretable structure-activity relationship data.

Application
Selection Property
Validation Focus
Medicinal chemistry: introducing defined substitution pattern
1,2,4-Regioisomeric identity with balanced electronic and steric profile
Confirm cross-coupling efficiency and impact on logP/permeability endpoints
Materials science / agrochemical intermediate synthesis
Polarizable aromatic core with electron-withdrawing CF3 and electron-donating OiPr
Verify site-selective functionalization and material/activity properties
HTE and SAR library synthesis
Structural uniqueness for consistent exploration of chemical space
Ensure regioisomer fidelity to maintain SAR data interpretability

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